Isomintlactone

Description

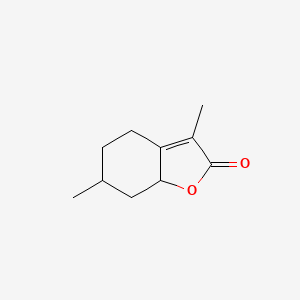

Structure

3D Structure

Properties

CAS No. |

13341-72-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |

InChI Key |

VUVQBYIJRDUVHT-RCOVLWMOSA-N |

SMILES |

CC1CCC2=C(C(=O)OC2C1)C |

Isomeric SMILES |

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |

Canonical SMILES |

CC1CCC2=C(C(=O)OC2C1)C |

density |

1.058-1.063 |

melting_point |

77-79°C |

Other CAS No. |

13341-72-5 75684-66-1 |

physical_description |

Liquid; herbaceous minty aroma |

Pictograms |

Irritant |

solubility |

Slightly soluble in water; soluble in oil soluble (in ethanol) |

Synonyms |

isomintlactone mintlactone |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Isomintlactone: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

[CITY, STATE] – [Date] – Isomintlactone, a monoterpenoid lactone, is a naturally occurring compound found primarily in various species of mint. This technical guide provides an in-depth overview of its natural sources and the methodologies for its isolation, catering to researchers, scientists, and professionals in drug development.

Natural Occurrence of Isomintlactone

Isomintlactone is recognized as a minor, yet significant, constituent of the essential oils derived from plants of the Mentha genus. The most prominent source of this compound is peppermint (Mentha × piperita L.), where it contributes to the characteristic aroma profile.[1] It is also found in other mint varieties, albeit often in smaller quantities. The concentration of Isomintlactone in peppermint oil can be influenced by factors such as the specific cultivar, growing conditions, and harvesting time.

Isolation of Isomintlactone from Natural Sources: A Multi-Step Approach

The isolation of Isomintlactone from its natural matrix is a meticulous process that involves several stages, beginning with the extraction of the essential oil and culminating in the purification of the target compound.

Step 1: Extraction of Peppermint Essential Oil

The initial step involves the extraction of the essential oil from the peppermint leaves. Steam distillation is the most common and commercially viable method for this purpose.

Experimental Protocol: Steam Distillation of Peppermint Leaves

-

Plant Material Preparation: Freshly harvested peppermint leaves are subjected to air-drying in a shaded and well-ventilated area to reduce moisture content.

-

Steam Distillation: The dried leaves are packed into a still. Pressurized steam is then introduced, which ruptures the plant's oil glands, releasing the volatile essential oil.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The resulting liquid, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel. Due to their immiscibility and density difference, the essential oil forms a distinct layer and can be separated from the aqueous phase.

The typical yield of essential oil from dried peppermint leaves using steam distillation ranges from 0.5% to 1.5% (w/w).

Step 2: Fractionation and Purification of Isomintlactone

Due to the complex composition of peppermint essential oil, which contains a multitude of terpenes and other volatile compounds, further purification steps are necessary to isolate Isomintlactone. Preparative chromatography is the technique of choice for this purpose.

Experimental Protocol: Preparative Gas Chromatography (Prep-GC)

While specific protocols for the preparative isolation of Isomintlactone are not extensively detailed in publicly available literature, a general methodology based on the separation of minor components from essential oils can be outlined.

-

Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a polar stationary phase like polyethylene glycol) and a fraction collector is utilized.

-

Sample Injection: A concentrated fraction of the peppermint essential oil, potentially enriched in lactones through preliminary fractionation (e.g., fractional distillation under reduced pressure), is injected into the chromatograph.

-

Chromatographic Separation: The components of the oil are separated based on their volatility and interaction with the stationary phase. A programmed temperature gradient is typically employed to achieve optimal separation of the various constituents.

-

Fraction Collection: As the separated components elute from the column, the fraction corresponding to the retention time of Isomintlactone is collected in a cooled trap. The retention time would be predetermined through analytical GC-MS analysis.

-

Purity Analysis: The purity of the isolated Isomintlactone is assessed using analytical gas chromatography-mass spectrometry (GC-MS).

Quantitative Data and Characterization

The yield of Isomintlactone from peppermint essential oil is generally low, reflecting its status as a minor component. While precise figures are scarce in the literature, it is expected to be in the range of micrograms to milligrams per kilogram of essential oil.

The characterization of the isolated Isomintlactone is performed using spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry of Isomintlactone.

Table 1: Physicochemical and Spectroscopic Data of Isomintlactone

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for methyl, methylene, and methine protons |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for carbonyl, olefinic, and aliphatic carbons |

| Mass Spectrum (EI, m/z) | Molecular ion peak and characteristic fragment ions |

Note: Specific chemical shift values and mass fragmentation patterns would be determined from the analysis of the purified compound.

Workflow and Logical Relationships

The overall process for the isolation of Isomintlactone can be visualized as a logical workflow, starting from the raw plant material and ending with the purified compound.

Conclusion

The isolation of Isomintlactone from its primary natural source, peppermint, is a challenging yet feasible endeavor for researchers equipped with the appropriate analytical and preparative instrumentation. The process, which relies on classical extraction techniques followed by high-resolution chromatographic separation, allows for the procurement of this valuable monoterpenoid for further scientific investigation, including its potential applications in the pharmaceutical and flavor industries. The detailed methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exploration and utilization of natural products.

References

The Biosynthetic Pathway of Isomintlactone in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isomintlactone, a p-menthane lactone found in various Mentha species. The pathway is elucidated from the primary precursor, geranyl diphosphate (GPP), through the well-established monoterpene pathway leading to menthol, with a specific branch at the intermediate (+)-pulegone. This branch leads to the formation of (+)-menthofuran, the direct precursor to mintlactone and isomintlactone. While the enzymatic steps leading to menthofuran are well-characterized, the subsequent conversion to isomintlactone in Mentha is proposed based on analogous reactions catalyzed by cytochrome P450 monooxygenases in other biological systems. This guide includes detailed signaling pathways, experimental workflows, quantitative data on enzyme kinetics, and comprehensive experimental protocols relevant to the study of this biosynthetic pathway.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of their essential oils. These compounds, including the well-known (-)-menthol, are synthesized in the glandular trichomes of the plant leaves.[1] Isomintlactone, along with its isomer mintlactone, is a p-menthane lactone that contributes to the characteristic aroma of peppermint oil.[[“]] The biosynthesis of these lactones is intricately linked to the main monoterpene pathway, diverging at a key intermediate. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of desirable flavor and fragrance compounds, as well as for the discovery of novel biocatalysts for industrial applications.

The Biosynthetic Pathway of Isomintlactone

The biosynthesis of isomintlactone originates from the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP). The pathway can be divided into two main stages: the formation of the key branch-point intermediate, (+)-pulegone, and the subsequent conversion of (+)-pulegone to isomintlactone via (+)-menthofuran.

Biosynthesis of (+)-Pulegone

The initial steps of the pathway leading to (+)-pulegone are shared with the biosynthesis of (-)-menthol and are well-characterized in Mentha piperita.[3]

-

Geranyl Diphosphate (GPP) Synthesis: The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway, to form GPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .[4]

-

Cyclization to (-)-Limonene: GPP is then cyclized by (-)-limonene synthase (LS) to form the monocyclic olefin, (-)-limonene. This is the committed step in the biosynthesis of p-menthane monoterpenes in Mentha.[5]

-

Hydroxylation of (-)-Limonene: The cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , catalyzes the stereospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[5]

-

Oxidation to (-)-Isopiperitenone: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form (-)-isopiperitenone.[6]

-

Reduction to (+)-cis-Isopulegone: The double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) to yield (+)-cis-isopulegone.[6]

-

Isomerization to (+)-Pulegone: Finally, (+)-cis-isopulegone isomerase catalyzes the isomerization of (+)-cis-isopulegone to the branch-point intermediate, (+)-pulegone.[6]

Conversion of (+)-Pulegone to Isomintlactone

From (+)-pulegone, the pathway branches towards the formation of either (-)-menthone (leading to menthol) or (+)-menthofuran.[7] The latter is the precursor to isomintlactone.

-

Formation of (+)-Menthofuran: The cytochrome P450 monooxygenase, (+)-menthofuran synthase (MFS) , catalyzes the conversion of (+)-pulegone to (+)-menthofuran. This enzyme is a (+)-pulegone-9-hydroxylase.

-

Proposed Conversion of (+)-Menthofuran to Isomintlactone: The enzymatic conversion of menthofuran to mintlactone and isomintlactone in Mentha species is not yet fully elucidated. However, studies on human liver cytochrome P450 enzymes have shown that menthofuran is oxidized to 2-hydroxymenthofuran , which serves as an intermediate in the formation of mintlactone and isomintlactone. This reaction is catalyzed by enzymes such as CYP2E1, CYP1A2, and CYP2C19. It is hypothesized that a similar reaction occurs in Mentha, catalyzed by a plant cytochrome P450 monooxygenase. The subsequent rearrangement and lactonization to form isomintlactone likely proceeds from this intermediate.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Isomintlactone

References

- 1. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 2. Biosynthesis pathways of monoterpenes in Mentha piperita - Consensus [consensus.app]

- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Isomintlactone.

An In-depth Technical Guide to Isomintlactone

Introduction

Isomintlactone is a naturally occurring monoterpene lactone, a class of organic compounds characterized by a ten-carbon skeleton.[1][2] It is a significant aroma compound found primarily in peppermint oil (Mentha × piperita), contributing to its characteristic sweet, coconut, and coumarin-like scent.[3][4] Structurally, it possesses a bicyclic framework featuring a partially saturated benzofuran ring system fused to a gamma-lactone moiety.[3] This guide provides a comprehensive overview of the physical and chemical properties of Isomintlactone, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Isomintlactone is a chiral molecule existing as enantiomers, with its physical properties often dependent on the specific stereoisomeric form.[3] The compound can be found as a crystalline solid or a liquid with a distinct herbaceous, minty aroma.[3][5]

Table 1: Physical and Chemical Properties of Isomintlactone

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₂ | [3][6][7] |

| Molecular Weight | 166.22 g/mol | [3][6][7] |

| Exact Mass | 166.099379685 Da | [3][6] |

| Physical Description | Crystalline solid or liquid with a herbaceous minty aroma. | [3][5] |

| Melting Point | (6R,7aS)-enantiomer: 81-82°C(6S,7aR)-enantiomer: 77-79°CRacemic mixture: 79-80°C | [3][7] |

| Density | 1.058 - 1.063 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water; Soluble in oil and ethanol. | [3][5] |

| XLogP3 | 1.9 | [3][6] |

| Topological Polar Surface Area | 26.3 Ų | [6] |

| Refractive Index | 1.497-1.503 | [5] |

| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one (and enantiomers) | [3] |

| CAS Number | 13341-72-5, 75684-66-1, 16434-37-0, 208841-46-7 | [3][6][7] |

| SMILES | CC1CCC2=C(C(=O)OC2C1)C (Canonical)C[C@H]1CCC2=C(C(=O)O[C@H]2C1) (Isomeric) | [3] |

| InChI Key | VUVQBYIJRDUVHT-RCOVLWMOSA-N | [3] |

Experimental Protocols

Isolation from Natural Sources (Peppermint Oil)

Isomintlactone is a trace-level, yet significant, aroma compound in peppermint oil.[3] Its isolation requires sensitive and precise analytical techniques.

Protocol: Isolation and Analysis via GC-MS

-

Sample Preparation: Peppermint essential oil is obtained from Mentha × piperita leaves, typically through steam distillation.

-

Fractionation (Optional but Recommended): To concentrate the lactone fraction, silica gel column chromatography can be employed. A nonpolar solvent (e.g., hexane) is used to elute less polar compounds, followed by a more polar solvent system (e.g., hexane:ethyl acetate gradient) to elute the lactone fraction containing Isomintlactone.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A capillary column suitable for separating volatile and semi-volatile compounds, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness), is recommended.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8][9]

-

Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure complete volatilization of the sample.[8][9]

-

Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of compounds in essential oil. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).[8][10]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 29–500.[8]

-

Identification: The mass spectrum of the eluted compound corresponding to Isomintlactone is compared with reference spectra from databases such as NIST and Wiley.[8][10] The retention time is also compared with that of an authentic standard if available.

Total Synthesis

Several total synthesis routes for Isomintlactone have been developed, often targeting specific stereoisomers. These methods are crucial for obtaining pure enantiomers for research and for confirming the structure of the natural product.

Protocol: General Strategy for Total Synthesis

Many synthetic approaches utilize readily available chiral starting materials to establish the desired stereochemistry. A common strategy involves the transformation of monoterpenes like (+)-menthofuran, (+)-citronellal, or (-)-isopulegol.[4] A key step often involves the construction of the fused butenolide ring system.[4] For example, a diastereoselective intramolecular [3+2] cycloaddition reaction of a nitrile oxide can be employed to form the core bicyclic structure.[4] Another approach involves a samarium(II) iodide-induced intramolecular radical cyclization, which can construct two rings and a stereocenter in a single step.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of Isomintlactone.[11][12]

-

Sample Preparation: A small amount of purified Isomintlactone is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (TMS) is added.[13]

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling patterns are characteristic of the Isomintlactone structure.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the complete molecular structure and stereochemistry.[11]

Biological Activity and Significance

Isomintlactone is part of a larger family of monoterpenoid lactones that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][14]

-

Flavor and Fragrance: The primary application of Isomintlactone is in the food and fragrance industries, where its unique aroma profile enhances the sensory characteristics of products.[3]

-

Potential Pharmacological Effects: While research specifically on Isomintlactone's pharmacological activity is limited, related sesquiterpene lactones, such as Isoalantolactone, have been extensively studied. Isoalantolactone demonstrates significant anti-inflammatory and anticancer effects.[15][16][17] It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[16][18]

Potential Mechanism of Action (Inferred from Isoalantolactone)

Studies on the related compound Isoalantolactone have shown that it can exert its biological effects by modulating key cellular signaling pathways. One such pathway is the ERK/MAPK (Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway.[15] This pathway is crucial for regulating cell growth, division, and survival.[19][20][21] In some cancer cells, Isoalantolactone has been found to inhibit the activation of the NF-κB and ERK signaling pathways, leading to reduced inflammation and cell proliferation.[15] Given the structural similarities, it is plausible that Isomintlactone could exhibit similar biological activities, representing a promising area for future research.

Conclusion

Isomintlactone is a valuable natural product with significant applications in the flavor and fragrance industries. Its well-defined physical and chemical properties, along with established protocols for its isolation and synthesis, provide a solid foundation for further research. While its own pharmacological profile is not yet extensively studied, the known biological activities of structurally similar terpenoid lactones suggest that Isomintlactone may possess untapped therapeutic potential, warranting further investigation into its effects on cellular signaling pathways and its potential as a lead compound in drug discovery.

References

- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buy Isomintlactone | 13341-72-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Menthalactone | C10H14O2 | CID 94349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.au.dk [pure.au.dk]

- 13. dbt.univr.it [dbt.univr.it]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isomintlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Isomintlactone, a naturally occurring monoterpenoid lactone. The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and potential development of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and includes a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of Isomintlactone

The spectroscopic data for Isomintlactone ((6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one) is compiled from various databases. It is important to note that while some experimental data is available, a complete, unified, and experimentally validated dataset is not consistently reported in the literature. Therefore, predicted spectral data from reputable sources are also included and are explicitly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for Isomintlactone.

Table 1: ¹H NMR Spectral Data of Isomintlactone (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| Data not available in a quantitative format from initial searches | |||

| Predicted ¹H NMR data is available on the Human Metabolome Database (HMDB) |

Table 2: ¹³C NMR Spectral Data of Isomintlactone

| Chemical Shift (δ) ppm | Carbon Type | Assignment (Proposed) | Data Source |

| Specific peak list not readily available in initial search results. | |||

| A ¹³C NMR spectrum is available on PubChem[1] | |||

| Predicted ¹³C NMR data is available on the Human Metabolome Database (HMDB) |

Note: The assignments in the tables are proposed based on the known structure of Isomintlactone. Definitive assignments would require further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor phase IR spectrum of Isomintlactone is available.[1]

Table 3: IR Spectral Data of Isomintlactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (lactone) |

| ~2950 | Medium-Strong | C-H stretch (alkane) |

| ~1680 | Variable | C=C stretch |

| ~1200 | Medium-Strong | C-O stretch |

Note: The IR data is based on general characteristic absorption frequencies for the functional groups present in Isomintlactone and the available vapor phase IR spectrum on PubChem.[1] The exact peak positions and intensities may vary depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of Isomintlactone is available.[1]

Table 4: Mass Spectrometry Data of Isomintlactone

| m/z | Relative Intensity (%) | Assignment |

| 166 | [M]⁺ | Molecular Ion |

| Detailed fragmentation data not readily available in initial search results. |

Note: The molecular ion peak corresponds to the molecular weight of Isomintlactone (C₁₀H₁₄O₂), which is 166.22 g/mol .[1] The fragmentation pattern can provide valuable information for structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of purified Isomintlactone (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. Key parameters are similar to those for ¹H NMR, but with a wider spectral width and often a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Samples: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired by passing a beam of infrared radiation through the sample. The resulting interferogram is then Fourier-transformed to produce the IR spectrum. A background spectrum is typically recorded and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like Isomintlactone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an ionization source (e.g., electron ionization - EI) and a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

-

Ionization: In the ion source, the sample molecules are bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like Isomintlactone.

Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of Isomintlactone. For researchers pursuing in-depth studies, it is recommended to acquire high-resolution, multi-dimensional NMR data and perform detailed fragmentation analysis using high-resolution mass spectrometry on a purified sample to confirm the structure and stereochemistry unequivocally.

References

Isomintlactone: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone is a naturally occurring monoterpene lactone belonging to the benzofuran class of organic compounds. First identified as a trace component of peppermint oil, its pleasant aroma has made it a subject of interest in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Isomintlactone, along with detailed experimental protocols for its isolation and synthesis. While the broader class of terpenoid lactones is known for a range of biological activities, specific quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic effects of Isomintlactone, as well as its specific signaling pathways, are not extensively documented in publicly available scientific literature.

Discovery and History

Isomintlactone was first isolated and identified in 1980 by Katsuhiro Takahashi and his colleagues from the essential oil of Mentha piperita L. (peppermint).[1] In their detailed analysis of the minor components of peppermint oil, they successfully isolated and elucidated the structures of both (-)-mintlactone and its isomer, (+)-isomintlactone.[1] The initial isolation was achieved through a combination of distillation and preparative gas chromatography.[1]

Following its discovery, the primary focus of research on Isomintlactone has been on its synthesis, driven by its potential applications in the flavor and fragrance industry. A notable advancement in its chemical synthesis was reported in 1992 by Shishido et al., who developed an efficient total synthesis of both (-)-Mintlactone and (+)-Isomintlactone, further confirming their structures.

Chemical Properties

The chemical and physical properties of Isomintlactone are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₂ | PubChem |

| IUPAC Name | (3aS,6R,7aR)-3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-one | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| CAS Number | 75684-66-1 | CAS Common Chemistry |

| Appearance | White crystalline solid | - |

| Melting Point | 79-80 °C | CAS Common Chemistry |

| Natural Source | Mentha piperita L. (Peppermint) | Takahashi et al., 1980[1] |

Experimental Protocols

Isolation of (+)-Isomintlactone from Peppermint Oil (Adapted from Takahashi et al., 1980)

Objective: To isolate (+)-Isomintlactone from the essential oil of Mentha piperita.

Materials:

-

Essential oil of Mentha piperita L.

-

Sodium bicarbonate solution (5%)

-

Sodium sulfite solution (10%)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Preparative gas chromatograph

Procedure:

-

The peppermint essential oil is first washed with a 5% sodium bicarbonate solution to remove acidic components.

-

Subsequently, the oil is washed with a 10% sodium sulfite solution to remove aldehydes.

-

The neutral essential oil is then subjected to fractional distillation under reduced pressure.

-

The fraction containing mintlactone and isomintlactone is collected.

-

This fraction is further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

The final separation of (-)-mintlactone and (+)-isomintlactone is achieved by preparative gas chromatography.[1]

Chemical Synthesis of (+)-Isomintlactone (General workflow based on synthetic strategies)

While multiple synthetic routes have been developed, a general workflow often involves the following key steps. The following diagram illustrates a conceptual workflow for the synthesis of Isomintlactone, highlighting the key stages.

Biological Activity and Signaling Pathways

The broader class of terpenoid lactones has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, a comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀ or MIC values) for Isomintlactone itself. Similarly, no studies detailing the specific signaling pathways modulated by Isomintlactone have been found.

The following sections provide representative experimental protocols for assessing the biological activities of terpenoid lactones. These can serve as a methodological guide for future research on Isomintlactone.

Representative Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Test compound (Isomintlactone)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in MHB in a 96-well plate.

-

A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Test compound (Isomintlactone)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

96-well cell culture plate

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, except for the negative control wells.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Representative Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Test compound (Isomintlactone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cells are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Conclusion and Future Directions

Isomintlactone, a fragrant component of peppermint oil, has a well-documented history since its discovery in 1980. Its chemical properties and synthesis have been subjects of scientific inquiry. However, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. While the broader family of terpenoid lactones shows promise in various therapeutic areas, dedicated studies to quantify the antimicrobial, anti-inflammatory, and cytotoxic potential of Isomintlactone are warranted. Future research should focus on performing the biological assays outlined in this guide to generate quantitative data for Isomintlactone. Furthermore, investigations into its potential molecular targets and effects on cellular signaling pathways will be crucial to understanding its pharmacological potential and could pave the way for its development as a therapeutic agent. The following diagram illustrates a proposed workflow for future research on Isomintlactone.

References

Isomintlactone: A Review of an Enigmatic Monoterpenoid's Biological Activity

Despite its presence in various essential oils and its use in the fragrance and flavor industries, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of isomintlactone. To date, no specific studies detailing its cytotoxic, anti-inflammatory, anticancer, or other pharmacological effects have been published. Research has predominantly focused on the chemical synthesis of this monoterpenoid lactone.

This technical guide aims to address the current state of knowledge regarding isomintlactone's biological potential. Due to the absence of direct experimental data on isomintlactone, this review will provide a contextual overview of the known biological activities of related lactone compounds, particularly other monoterpenoid lactones and the structurally distinct but similarly named sesquiterpenoid lactones. This information may offer insights into the potential, yet uninvestigated, pharmacological profile of isomintlactone for researchers, scientists, and drug development professionals.

The Void of Isomintlactone-Specific Biological Data

Extensive searches of scientific databases for studies on the biological evaluation of isomintlactone have yielded no specific results. There is a lack of quantitative data, such as IC50 or EC50 values, from cytotoxicity, anti-inflammatory, or anticancer assays directly involving isomintlactone. Consequently, detailed experimental protocols and signaling pathway diagrams specific to isomintlactone cannot be provided at this time.

A study on the genotoxic potential of the related compound, mintlactone, highlighted challenges with the purity and stability of the test material, which led to contradictory results.[1] This underscores the importance of rigorous chemical characterization in any future biological evaluation of these compounds.

Biological Activities of Related Lactone Compounds: A Contextual Overview

While direct data on isomintlactone is unavailable, the broader class of lactones, including other monoterpenoid and sesquiterpenoid lactones, is known to possess a wide range of biological activities.[2][3] This section provides a brief overview of these activities to offer a potential framework for future investigations into isomintlactone.

Monoterpenoid Lactones

Mintlactone and isomintlactone are classified as monoterpenoid lactones.[4] This class of compounds is found in various plants, and some members have been investigated for their biological effects. For instance, components of Mentha spicata (spearmint), which contains mintlactone and isomintlactone, have demonstrated anti-inflammatory properties in animal models.[5] However, these studies typically use complex extracts, making it difficult to attribute the activity to a single compound.

Sesquiterpenoid Lactones

It is crucial to distinguish isomintlactone (a monoterpenoid) from the similarly named but structurally different sesquiterpenoid lactones, such as isoalantolactone. The latter has been the subject of extensive research and has demonstrated significant biological activities.

-

Anticancer Activity: Isoalantolactone has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6]

-

Anti-inflammatory Effects: Isoalantolactone exhibits anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory signaling pathways.

The biological activities of these related lactone families are presented here for contextual purposes only. It is imperative to emphasize that these findings cannot be directly extrapolated to isomintlactone without dedicated experimental validation.

Future Directions and Conclusion

The current body of scientific literature presents a clear void in the understanding of isomintlactone's biological activity. This presents a compelling opportunity for future research in the fields of pharmacology and drug discovery.

Initial investigations should focus on in vitro screening of purified isomintlactone across a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative potential. Standard assays to evaluate its anti-inflammatory properties, such as measuring the inhibition of nitric oxide production or pro-inflammatory cytokine release in stimulated macrophages, would also be of significant interest.

Should any promising activity be identified, subsequent studies could then delve into the underlying mechanisms of action, including the elucidation of relevant signaling pathways.

References

- 1. Assessment of the genotoxic potential of mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomintlactone: An Examination of Publicly Available Scientific Literature on its Therapeutic Potential

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the potential therapeutic effects of Isomintlactone. While its chemical properties and use as a flavoring agent are documented, there is a notable absence of research into its biological activity, mechanisms of action, and potential applications in drug development.

Isomintlactone is a naturally occurring monoterpenoid lactone found as a minor component in the essential oil of peppermint (Mentha piperita L.).[1][2] It is recognized for its coumarin-like and mint-like aroma, which has led to its use in commercial flavorings.[1][2] However, beyond its olfactory properties, scientific investigation into its pharmacological potential appears to be limited.

Chemical and Physical Characteristics

A summary of the known chemical and physical properties of Isomintlactone is presented below. This information is primarily derived from chemical databases and publications focused on its synthesis and characterization.

| Property | Data |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (3S,3aR,6S)-3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-one |

| Physical Description | Liquid with a herbaceous, minty aroma. Can also exist as a solid.[3] |

| Melting Point | 77 - 79 °C[3] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol.[3] |

Lack of Evidence for Therapeutic Effects

Despite a comprehensive search for experimental studies, no peer-reviewed articles detailing the therapeutic effects of Isomintlactone in preclinical or clinical models were identified. The scientific literature does not currently contain information regarding:

-

Pharmacodynamics: The biochemical and physiological effects of Isomintlactone on biological systems.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of Isomintlactone.

-

Mechanism of Action: The specific molecular targets or signaling pathways through which Isomintlactone may exert a biological effect.

Future Directions

The absence of data on the therapeutic potential of Isomintlactone presents an open area for future research. Given that many natural products possess interesting pharmacological activities, a systematic investigation into the biological effects of Isomintlactone could be warranted. A potential starting point for such research is outlined in the workflow below.

Figure 1. A generalized workflow for the investigation of a novel compound's therapeutic potential.

References

Isomintlactone: A Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomintlactone is a naturally occurring p-menthane lactone found as a minor constituent in the essential oil of peppermint (Mentha × piperita). As a plant secondary metabolite, it is biosynthetically derived from menthofuran and contributes to the characteristic aroma of peppermint oil. While research specifically focused on isomintlactone is limited, its chemical structure as a terpenoid lactone suggests potential roles in plant defense and various biological activities. This technical guide provides a comprehensive overview of isomintlactone, including its biosynthesis, putative ecological roles, and potential pharmacological properties, drawing on data from related compounds where specific information for isomintlactone is not available. Detailed experimental protocols for its extraction, isolation, and analysis are also presented, alongside visualizations of its biosynthetic pathway and related signaling cascades.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play a crucial role in the interaction of the plant with its environment.[1] These compounds often serve as defense mechanisms against herbivores, pathogens, and competing plants.[2][3] Terpenoids, a large and diverse class of secondary metabolites, are major components of the essential oils of many plants, including those of the Mentha genus.[4]

Isomintlactone (C₁₀H₁₄O₂) is a monoterpenoid lactone belonging to the benzofuran class of organic compounds.[5][6] It is recognized as a trace-level, odor-important aroma compound in peppermint oil, contributing to its sweet, coconut, and coumarin-like characteristics.[7] Its presence in Mentha × piperita suggests it plays a role in the plant's chemical profile, which is integral to its ecological interactions. This guide aims to consolidate the available information on isomintlactone and provide a framework for future research into its biological significance and potential applications.

Chemical Structure and Properties

Isomintlactone is a bicyclic monoterpenoid lactone with the following key characteristics:

-

Molecular Formula: C₁₀H₁₄O₂[6]

-

Molecular Weight: 166.22 g/mol [6]

-

IUPAC Name: (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[7]

-

CAS Number: 13341-72-5[7]

-

Class: Benzofuran[5]

The structure consists of a partially saturated benzofuran ring system fused to a gamma-lactone moiety.[7] It possesses two stereocenters, leading to different stereoisomers.[7]

Biosynthesis of Isomintlactone

The biosynthesis of monoterpenes in Mentha species is a well-studied process that occurs in the peltate glandular trichomes.[8] The pathway to isomintlactone is a branch of the general monoterpenoid pathway and is directly linked to the formation of menthofuran.

The proposed biosynthetic pathway for isomintlactone is as follows:

-

Geranyl Diphosphate (GPP) Synthesis: The pathway begins with the universal precursor for monoterpenes, geranyl diphosphate, formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

Cyclization to Limonene: GPP is cyclized by limonene synthase to form (-)-limonene.[9]

-

Series of Conversions to Pulegone: A series of enzymatic reactions, including hydroxylation and dehydrogenation, convert (-)-limonene to (+)-pulegone.[9]

-

Formation of Menthofuran: Pulegone is then converted to menthofuran by menthofuran synthase.[9]

-

Oxidation of Menthofuran to Isomintlactone: Isomintlactone is formed through the oxidation of menthofuran. While the specific enzymes in Mentha have not been fully elucidated, studies on the metabolism of menthofuran by cytochrome P-450 enzymes have shown the formation of diastereomeric mintlactones, including isomintlactone.[4][10] This suggests a similar enzymatic oxidation process occurs in the plant.

Role as a Plant Secondary Metabolite

While direct studies on the ecological roles of isomintlactone are scarce, its classification as a terpenoid lactone in Mentha provides a basis for inferring its functions in plant defense and allelopathy.

Plant Defense

Mentha species produce a rich array of volatile and non-volatile secondary metabolites that serve as a defense against herbivores and pathogens.[11][12] The strong aroma of mint plants, to which isomintlactone contributes, can act as a repellent to certain insects.[11]

-

Herbivore Deterrence: Many terpenoids are known to be toxic or act as feeding deterrents to insects.[2][3] Lactones, particularly those with an α,β-unsaturated carbonyl group, can react with nucleophilic groups in biomolecules, contributing to their biological activity.[13] The stereochemistry of sesquiterpene lactones has been shown to influence herbivore resistance.[14] It is plausible that isomintlactone contributes to the overall defensive chemical profile of peppermint, deterring herbivores.

-

Pathogen Inhibition: Essential oils from Mentha species exhibit broad-spectrum antimicrobial activity.[11] While the specific contribution of isomintlactone is unknown, other monoterpenes and lactones have demonstrated antifungal and antibacterial properties.[5]

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals.[3] Secondary metabolites in leaf litter and root exudates of aromatic plants can inhibit the seed germination and growth of neighboring plants.[13][15] Given that isomintlactone is a component of peppermint's volatile profile, it may be released into the surrounding environment and contribute to the allelopathic effects of the plant.

Biological Activities and Potential Applications

Antimicrobial Activity

Essential oils from Mentha species are known for their antimicrobial properties.[11] While the major components like menthol and menthone are often credited with this activity, minor components can also contribute synergistically. The tables below summarize the antimicrobial activity of related compounds, as specific data for isomintlactone is lacking.

Table 1: Antibacterial Activity of Compounds Related to Isomintlactone

| Compound/Extract | Bacteria | MIC (μg/mL) | Reference |

| Isoalantolactone | S. aureus (β-lactamase-positive) | >512 | [16] |

| Mentha piperita extract (methanolic) | S. aureus (MRSA) | 8000 | [17] |

| Mentha piperita extract (aqueous) | S. aureus (MRSA) | 8000 | [17] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.[18]

Table 2: Antifungal Activity of Compounds Related to Isomintlactone

| Compound/Extract | Fungi | MIC (μL/mL) | Reference |

| Mentha piperita oil | Trichophyton tonsurans | 4 | [11] |

| Mentha piperita oil | Candida albicans | 8 | [11] |

Anti-inflammatory Activity

Sesquiterpene lactones are a well-known class of compounds with potent anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory signaling pathways like NF-κB.[18][19][20] Although isomintlactone is a monoterpenoid lactone, it shares structural motifs that suggest potential anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Related Lactones

| Compound | Assay | IC₅₀ (µM) | Reference |

| Budlein A (sesquiterpene lactone) | Carrageenan-induced paw edema | ~10 mg/kg (in vivo) | [21] |

| Helenalin (sesquiterpene lactone) | Carrageenan-induced paw edema | - | [13] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Insecticidal Activity

Terpenoids are widely investigated for their insecticidal properties.[22][23][24] They can act as neurotoxins, growth regulators, or feeding deterrents.

Table 4: Insecticidal Activity of Related Compounds

| Compound | Insect Species | LC₅₀ | Reference |

| Pogostone | Spodoptera litura | 986.88 mg/L (oral) | [23] |

| Pogostone | Spodoptera exigua | 545.61 mg/L (oral) | [23] |

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.[9]

Signaling Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated by complex signaling networks, often initiated by external stimuli such as herbivore attack or pathogen infection. The jasmonate signaling pathway is a key regulator of terpenoid biosynthesis in Mentha species.[16][25][26]

Upon herbivore attack, the following cascade is proposed to occur:

-

Signal Perception: Mechanical damage and elicitors in the herbivore's saliva are perceived by the plant.

-

Jasmonate Synthesis: This triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

-

Derepression of Transcription Factors: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins.[15][26]

-

Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of genes involved in terpenoid biosynthesis, including those in the pathway leading to isomintlactone.[16][26]

Experimental Protocols

Extraction and Isolation of Isomintlactone

The following is a generalized protocol for the extraction of essential oil from Mentha piperita and the subsequent isolation of isomintlactone.

Workflow for Isomintlactone Analysis

Protocol 1: Hydrodistillation of Peppermint Oil

-

Plant Material: Harvest fresh, healthy leaves of Mentha piperita.

-

Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.

-

Extraction: Place a known weight of the leaves (e.g., 500 g) in the distillation flask with distilled water. Heat the flask to boiling and collect the essential oil for a period of 3-4 hours.

-

Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate.

-

Storage: Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: Isolation by High-Performance Liquid Chromatography (HPLC)

This is a hypothetical protocol as specific methods for isomintlactone are not widely published.

-

System: A preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Sample Preparation: Dissolve the peppermint essential oil in methanol.

-

Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile, monitoring at a suitable wavelength (e.g., 210 nm).

-

Analysis of Fractions: Analyze the collected fractions by GC-MS to identify those containing isomintlactone.

-

Pooling and Evaporation: Pool the isomintlactone-rich fractions and evaporate the solvent under reduced pressure to obtain the isolated compound.

Analytical Methods

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrument: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C).

-

Injection: Inject a diluted sample of the essential oil or isolated fraction in split or splitless mode.

-

MS Parameters: Set the mass spectrometer to scan a mass range of m/z 40-500.

-

Identification: Identify isomintlactone by comparing its mass spectrum and retention index with those of a reference standard or library data.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the isolated isomintlactone in a deuterated solvent (e.g., CDCl₃).

-

Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of isomintlactone.

Conclusion

Isomintlactone is a minor but olfactorily significant secondary metabolite in peppermint. While its direct biological activities and ecological roles have not been extensively studied, its chemical nature as a p-menthane lactone suggests its involvement in plant defense and potential for various pharmacological applications, including antimicrobial and anti-inflammatory activities. The biosynthetic pathway from menthofuran provides a target for metabolic engineering to alter its concentration in peppermint oil. This guide highlights the current knowledge gaps and provides a foundation for future research to fully elucidate the significance of isomintlactone as a plant secondary metabolite and to explore its potential for drug development and other applications. Further investigation is needed to isolate sufficient quantities of isomintlactone for comprehensive biological activity screening and to characterize the specific enzymes involved in its biosynthesis.

References

- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 5. Antimicrobial Activity of the Major Isolates of Mentha Oil and Derivatives of Menthol | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A below-ground herbivore shapes root defensive chemistry in natural plant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 10. Reactive intermediates in the oxidation of menthofuran by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antioxidant activities of three Mentha species essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sesquiterpene lactone stereochemistry influences herbivore resistance and plant fitness in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. idosi.org [idosi.org]

- 23. Insecticidal activity of pogostone against Spodoptera litura and Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

The Olfactory Signature of Isomintlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone, a naturally occurring p-menthane lactone, is a significant contributor to the characteristic aroma of peppermint (Mentha piperita L.) and other mint species.[1][2] Despite its presence in trace amounts, its potent olfactory properties make it a crucial component in the overall sensory perception of mint-derived products.[3] This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of Isomintlactone, detailing the experimental methodologies used for its characterization and presenting quantitative data in a structured format. This information is of particular relevance to researchers in flavor chemistry, sensory science, and drug development, where understanding the organoleptic properties of naturally occurring compounds is paramount.

Olfactory Properties and Aroma Profile of Isomintlactone

Isomintlactone is characterized by a complex and potent aroma profile. Its primary descriptors include sweet, mint-like, coconut, and coumarin-like notes .[1][3] The presence of these lactones, even at sub-threshold concentrations, can significantly influence the overall flavor profile, often enhancing the perception of freshness and minty notes in complex mixtures like red wine.[2]

Quantitative Olfactory Data

The following table summarizes the key olfactory data for Isomintlactone. It is important to note that obtaining a precise odor threshold value for Isomintlactone is challenging due to its trace-level occurrence and the inherent variability in sensory perception. However, it is consistently reported to have a very low odor threshold.

| Olfactory Parameter | Description/Value | Source(s) |

| Aroma Profile | Sweet, mint-like, coconut, coumarin-like | [1][3] |

| Odor Threshold | Reported to be in the pg to ng/L range (in air) | [3] |

| Significance | A potent, odor-active compound contributing significantly to the overall aroma of peppermint oil despite its trace concentration. | [1][3] |

Experimental Protocols for Olfactory Analysis

The characterization of Isomintlactone's olfactory properties relies on a combination of instrumental and sensory analysis techniques. Gas Chromatography-Olfactometry (GC-O) is the primary method for identifying odor-active compounds, while sensory panels provide qualitative and quantitative descriptions of the aroma.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of specific compounds in a complex mixture that are responsible for its aroma.

Methodology:

-

Sample Preparation: Essential oils containing Isomintlactone, such as peppermint oil, are typically diluted in a suitable solvent (e.g., diethyl ether) to an appropriate concentration for GC analysis.[3] For trace-level compounds like lactones, a pre-concentration step using silica gel fractionation may be employed.[1]

-

Gas Chromatography: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or equivalent). The oven temperature is programmed to ensure optimal separation of the volatile compounds.

-

Effluent Splitting: The column effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a heated sniffing port.

-

Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the perceived aroma, its intensity, and its duration at specific retention times.

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the odor-active compounds. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.

Sensory Panel Evaluation

Sensory panels are crucial for describing the qualitative and quantitative aspects of a compound's aroma.

Methodology:

-

Panelist Selection and Training: Panelists are selected based on their sensory acuity and are trained to identify and quantify specific aroma attributes relevant to mint and related compounds. This includes familiarization with reference standards for different aroma notes.

-

Evaluation Environment: Sensory evaluations are conducted in a controlled environment, typically in sensory booths with controlled lighting, temperature, and air circulation to minimize distractions and biases.

-

Sample Presentation: Pure Isomintlactone (if available) or essential oils with known concentrations of Isomintlactone are presented to the panelists in a standardized manner (e.g., on smelling strips or in solution). Samples are coded to prevent bias.

-

Aroma Profiling: Panelists evaluate the samples and rate the intensity of various aroma descriptors (e.g., sweet, minty, coconut, herbaceous) on a defined scale (e.g., a 10-point scale).

-

Data Analysis: The data from the panelists are collected and statistically analyzed to generate an aroma profile of the compound.

Visualizing Key Processes

To better understand the experimental workflows and chemical relationships discussed, the following diagrams are provided.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of Isomintlactone.

Caption: Biosynthetic pathway of Isomintlactone from Menthofuran.

Conclusion

Isomintlactone is a pivotal, albeit trace-level, component that shapes the characteristic and desirable aroma of peppermint oil. Its sweet, minty, coconut, and coumarin-like notes contribute significantly to the complexity and quality of mint flavors. The detailed experimental protocols involving Gas Chromatography-Olfactometry and trained sensory panels are essential for the accurate characterization of its olfactory properties. A thorough understanding of these properties and the methodologies used to define them is invaluable for quality control in the flavor and fragrance industry, as well as for researchers and professionals in drug development exploring the sensory attributes of natural products.

References

- 1. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]

- 2. First identification of three p-menthane lactones and their potential precursor, menthofuran, in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Isomintlactone | 13341-72-5 [smolecule.com]

An In-depth Technical Guide to the p-Menthane Lactone Family for Researchers and Drug Development Professionals

The p-menthane lactone family, a class of naturally occurring and synthetic monoterpenoids, has garnered significant interest in the scientific community for its diverse biological activities and applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core aspects of p-menthane lactones, including their synthesis, biological activities with a focus on antifeedant and antifungal properties, and the current understanding of their mechanism of action.

Chemical Structure and Synthesis

p-Menthane lactones are characterized by a p-menthane skeleton, a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively, fused to a lactone ring. The lactone moiety can be a γ- or δ-lactone, and the overall structure can possess multiple chiral centers, leading to a variety of stereoisomers with distinct biological activities.

The synthesis of p-menthane lactones often starts from readily available monoterpenes such as piperitone, pulegone, or isopulegol.[1] A common synthetic strategy involves a multi-step sequence that can include reactions like the Johnson-Claisen rearrangement, epoxidation, and acidic lactonization.[2][3]

Experimental Protocol: Synthesis of δ-Hydroxy-γ-Lactones from Piperitols[2]

A representative synthetic pathway for producing δ-hydroxy-γ-lactones with a p-menthane system begins with cis- or trans-piperitols. The key steps are outlined below:

-

Johnson-Claisen Rearrangement: The starting piperitol is reacted with triethyl orthoacetate in the presence of a catalytic amount of propanoic acid at elevated temperatures. This rearrangement yields a γ,δ-unsaturated ester.

-

Epoxidation: The unsaturated ester is then treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxy ester.

-

Acidic Lactonization: The final step involves the acid-catalyzed intramolecular cyclization of the epoxy ester. Treatment with an acid, such as sulfuric acid, in a solvent mixture like acetone and water, leads to the formation of the desired δ-hydroxy-γ-lactone.

The structures of the resulting lactones are typically confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Caption: General synthetic route to p-menthane lactones.

Biological Activities

p-Menthane lactones exhibit a range of biological activities, with their antifeedant and antifungal properties being the most extensively studied.

Antifeedant Activity

Numerous studies have demonstrated the potent antifeedant effects of p-menthane lactones against a variety of insect pests.[2][4] The introduction of a lactone functional group and a halogen atom to the piperitone molecule has been shown to significantly enhance its antifeedant properties against the lesser mealworm (Alphitobius diaperinus).[4] The activity of these compounds is often dependent on their stereochemistry and the specific insect species being targeted.

Table 1: Antifeedant Activity of Selected p-Menthane Lactones against the Lesser Mealworm (Alphitobius diaperinus) Adults (No-Choice Test) [2]

| Compound | Concentration (%) | Mean Food Consumed (mg) | % of Control Consumption |

| Control | - | 18.5 ± 1.2 | 100 |

| Piperitone | 0.5 | 12.3 ± 0.9 | 66.5 |

| Hydroxy lactone 11a | 0.5 | 0.6 ± 0.1 | 3.2 |

| Hydroxy lactone 11c | 0.5 | 0.5 ± 0.1 | 2.7 |

Data are presented as mean ± standard error.

The results indicate that while piperitone shows moderate antifeedant activity, the hydroxy lactones 11a and 11c are significantly more potent, reducing food consumption to less than 4% of the control.[2]

Antifungal Activity

While the antifungal properties of lactones, in general, are well-documented, specific quantitative data for p-menthane lactones against pathogenic fungi are less abundant in the literature. However, synthetic lactones with the p-menthane system are recognized for their antifungal properties.[2] The mechanism of action is thought to involve the disruption of the fungal cell wall and membrane. Further research is needed to establish a comprehensive profile of their antifungal efficacy, including the determination of Minimum Inhibitory Concentrations (MICs) against key fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Mechanism of Action: Antifeedant Effects

The precise molecular mechanisms underlying the antifeedant activity of p-menthane lactones are still under investigation. However, it is widely accepted that these compounds interact with the gustatory system of insects, leading to feeding deterrence.

The current hypothesis suggests a multi-step process:

-

Interaction with Gustatory Receptors: p-Menthane lactones are thought to bind to specific gustatory receptors (GRs) located on the dendrites of gustatory receptor neurons (GRNs) in the insect's taste sensilla. Terpenoids, in general, are known to interact with bitter taste receptors in insects.[1]

-

Signal Transduction: This binding event is proposed to trigger a signal transduction cascade within the GRN. While the exact pathway for p-menthane lactones is not yet elucidated, in general, insect GRs are ligand-gated ion channels. The binding of a ligand can lead to a change in the receptor's conformation, opening an ion channel and causing a depolarization of the neuron.

-

Neural Signaling to the Brain: The depolarization of the GRN generates an action potential that is transmitted to the insect's brain.

-

Behavioral Response: The brain integrates these signals, leading to the perception of the substance as unpalatable and resulting in the cessation of feeding.

Caption: Proposed signaling pathway for p-menthane lactone antifeedant activity.

Future Directions

The p-menthane lactone family presents a promising scaffold for the development of novel and effective pest control agents and potentially new antifungal drugs. Future research should focus on several key areas:

-

Quantitative Antifungal Studies: A systematic evaluation of the antifungal activity of a diverse library of p-menthane lactones against a broad panel of pathogenic fungi is crucial to identify lead compounds for drug development.

-

Elucidation of the Mechanism of Action: Advanced techniques such as molecular docking, electrophysiology, and genetic studies are needed to identify the specific gustatory receptors that interact with p-menthane lactones and to unravel the downstream signaling pathways.[5][6]

-

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the relationship between the chemical structure of p-menthane lactones and their biological activity will enable the rational design of more potent and selective analogues.

-

Toxicological and Environmental Impact Assessment: Thorough evaluation of the safety profile of promising p-menthane lactone candidates is essential before they can be considered for practical applications.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis and Antifeedant Activity of Racemic and Optically Active Hydroxy Lactones with the p-Menthane System - PMC [pmc.ncbi.nlm.nih.gov]